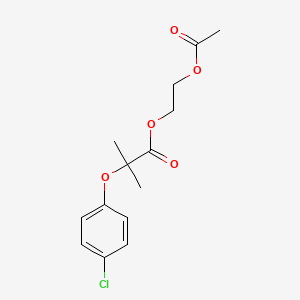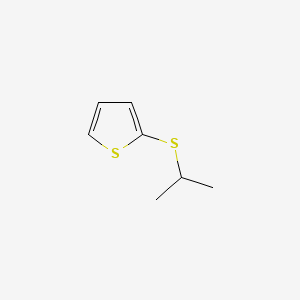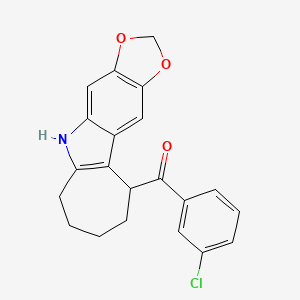![molecular formula C18H12N4S2 B14661630 (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene CAS No. 38673-82-4](/img/structure/B14661630.png)
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be achieved through a multi-step process involving the formation of the pentacyclic core followed by the introduction of sulfur and nitrogen atoms. Key steps may include cyclization reactions, thiolation, and amination under controlled conditions. Typical reagents used in these steps include organolithium compounds, sulfur sources like thiourea, and nitrogen sources such as azides.
Industrial Production Methods
Industrial production of this compound would likely involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, would be crucial for efficient production.
化学反応の分析
Types of Reactions
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry
In chemistry, (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit interesting biological activities due to its heteroatom-rich structure. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as therapeutic agents. The presence of sulfur and nitrogen atoms may enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene involves its interaction with molecular targets through its sulfur and nitrogen atoms. These heteroatoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with sulfur and nitrogen atoms, such as:
Thiazoles: Known for their biological activity and use in pharmaceuticals.
Diazines: Commonly found in many natural products and synthetic drugs.
Dithianes: Used as intermediates in organic synthesis.
Uniqueness
What sets (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene apart is its pentacyclic structure, which provides a rigid and stable framework
特性
CAS番号 |
38673-82-4 |
|---|---|
分子式 |
C18H12N4S2 |
分子量 |
348.4 g/mol |
IUPAC名 |
2,12-dithia-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |
InChI |
InChI=1S/C18H12N4S2/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10,19,22H |
InChIキー |
ZDUKDKIQBFIVBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC1=CC3=CC=C(N3)SC4=NC(=CC5=CC=C(N5)S2)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


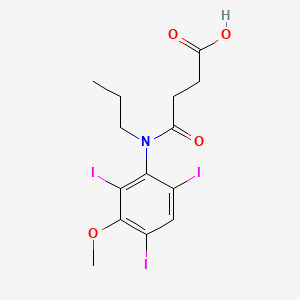
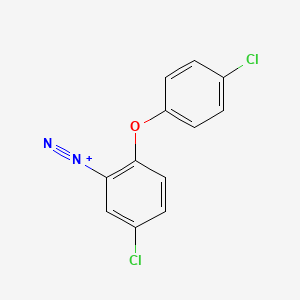
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)


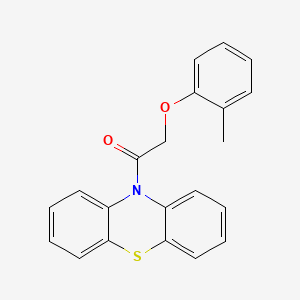
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

